molecular formula C15H22O B15160091 Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- CAS No. 681035-69-8

Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-

Cat. No.: B15160091
CAS No.: 681035-69-8
M. Wt: 218.33 g/mol
InChI Key: OJURUWLXPJSRPZ-HNNXBMFYSA-N
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Description

Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- is a chemical compound with the molecular formula C15H22O It is a derivative of phenol, characterized by the presence of a methyl group and a trimethylcyclopentyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile . This reaction typically requires the presence of a strong base and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product .

Properties

CAS No.

681035-69-8

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]phenol

InChI

InChI=1S/C15H22O/c1-11-6-7-13(16)12(10-11)15(4)9-5-8-14(15,2)3/h6-7,10,16H,5,8-9H2,1-4H3/t15-/m0/s1

InChI Key

OJURUWLXPJSRPZ-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@@]2(CCCC2(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)O)C2(CCCC2(C)C)C

Origin of Product

United States

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